molecular formula C15H13ClN4O3 B4682047 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4682047
M. Wt: 332.74 g/mol
InChI Key: HKEULTQUMHGUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a chlorophenoxy group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the isoxazole and pyrazole rings. The synthetic route often includes:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.

    Coupling Reactions: The chlorophenoxy group is introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling and condensation reactions, often under controlled temperature and pH conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction techniques.

Chemical Reactions Analysis

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(4-CHLOROPHENOXY)-N-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE: This compound shares structural similarities but differs in its functional groups and biological activities.

    Pyrazole Derivatives: Various pyrazole derivatives have different substituents, leading to diverse chemical and biological properties.

    Isoxazole Derivatives: Similar to pyrazole derivatives, isoxazole derivatives exhibit a range of activities depending on their substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c1-10-8-14(19-23-10)17-15(21)13-6-7-20(18-13)9-22-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEULTQUMHGUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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